molecular formula C12H13NO2 B058490 Ethyl 3-(4-cyanophenyl)propanoate CAS No. 116460-89-0

Ethyl 3-(4-cyanophenyl)propanoate

Cat. No. B058490
Key on ui cas rn: 116460-89-0
M. Wt: 203.24 g/mol
InChI Key: HMUZQCWYRBYXOT-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

(E)-Ethyl 3-(4-cyanophenyl)acrylate (13.9 g, 69.1 mmol) in tetrahydrofuran (100 ml) was hydrogenated over 10% Palladium-Carbon (4.00 g) at atmospheric pressure. After removal of the catalyst, the filtrate was concentrated in vacuo to give ethyl 3-(4-cyanophenyl)propionate as a yellow oil (13.7 g, 98%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Palladium-Carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1)#[N:2]>O1CCCC1.[C].[Pd]>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)/C=C/C(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Palladium-Carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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